Tiagabine-methyl-d6 Hydrochloride
Overview
Description
Tiagabine-d6 (hydrochloride) is a deuterated form of tiagabine, a compound primarily used as an anticonvulsant. The deuterated version, Tiagabine-d6, is often employed as an internal standard in mass spectrometry for the quantification of tiagabine. This compound is known for its role in inhibiting the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1), which increases the availability of GABA in the central nervous system, thereby exerting anticonvulsant effects .
Mechanism of Action
Target of Action
Tiagabine-methyl-d6 Hydrochloride, a deuterium labeled variant of Tiagabine, primarily targets the GABA uptake carrier . This carrier is responsible for the reuptake of gamma-aminobutyric acid (GABA), the major inhibitory neurotransmitter in the central nervous system .
Mode of Action
This compound operates as a selective GABA reuptake inhibitor . It binds to recognition sites associated with the GABA uptake carrier .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By inhibiting the reuptake of GABA, it enhances the activity of GABA at neuronal and glial regions . This results in an increase in inhibitory neurotransmission, which can help to control seizures and potentially manage other conditions such as panic disorder .
Pharmacokinetics
This compound is rapidly absorbed after oral ingestion, with a bioavailability of ≥90% . It has a volume of distribution of 1.0 L/kg, and plasma protein binding is 96% . Tiagabine is substantially metabolized (98%) in the liver, primarily by CYP3A4, to two 5-oxo-tiagabine isomers . Less than 2% of an administered dose is excreted as unchanged tiagabine in urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in GABAergic inhibition . This enhances inhibitory neurotransmission, which can help to control seizures and potentially manage other conditions such as panic disorder .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of hepatic enzyme-inducing anticonvulsant drugs can enhance the metabolism of Tiagabine, potentially affecting its efficacy . Additionally, the pH of the environment could potentially affect the stability of the compound
Biochemical Analysis
Biochemical Properties
Tiagabine-methyl-d6 Hydrochloride, like its parent compound Tiagabine, is believed to operate as a selective GABA reuptake inhibitor . It interacts with the GABA uptake carrier, blocking GABA uptake into presynaptic neurons . This action allows more GABA to be available for receptor binding on the surfaces of post-synaptic cells .
Cellular Effects
The cellular effects of this compound are primarily related to its impact on GABA neurotransmission. By inhibiting the reuptake of GABA, it increases the availability of this inhibitory neurotransmitter in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and cellular metabolism, by modulating neuronal excitability.
Molecular Mechanism
It is thought to operate as a selective GABA reuptake inhibitor . It binds to recognition sites associated with the GABA uptake carrier, blocking GABA uptake into presynaptic neurons . This action allows more GABA to be available for receptor binding on the surfaces of post-synaptic cells .
Temporal Effects in Laboratory Settings
Studies on Tiagabine suggest that the pharmacodynamic effect of the drug may outlast its pharmacokinetic effect .
Dosage Effects in Animal Models
Studies on Tiagabine have shown unexpected CNS effects in dogs receiving daily oral doses of 5 mg/kg/day or greater .
Metabolic Pathways
Tiagabine, the parent compound of this compound, is metabolized primarily by the 3A isoform subfamily of hepatic cytochrome P450 . Approximately 2% of an oral dose of Tiagabine is excreted unchanged, with the remaining dose excreted into the urine and feces, primarily as metabolites .
Transport and Distribution
Tiagabine is rapidly absorbed with a bioavailability of ≥90% after oral ingestion . Its volume of distribution is 1.0 L/kg, and plasma protein binding is 96% .
Subcellular Localization
Given its role as a GABA reuptake inhibitor, it is likely to be localized in the vicinity of GABA transporters, which are typically found in the membranes of presynaptic neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tiagabine-d6 (hydrochloride) involves the incorporation of deuterium atoms into the tiagabine moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of Tiagabine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for use in scientific research .
Chemical Reactions Analysis
Types of Reactions
Tiagabine-d6 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Tiagabine-d6 can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Tiagabine-d6 (hydrochloride) is widely used in scientific research, particularly in the following areas:
Chemistry: As an internal standard in mass spectrometry for the quantification of tiagabine.
Biology: To study the pharmacokinetics and metabolism of tiagabine.
Medicine: In the development of new anticonvulsant drugs and to understand the mechanism of action of GABA reuptake inhibitors.
Industry: In the quality control and standardization of pharmaceutical products containing tiagabine.
Comparison with Similar Compounds
Similar Compounds
Tiagabine: The non-deuterated form of Tiagabine-d6, used as an anticonvulsant.
Gabapentin: Another anticonvulsant that works by modulating GABA activity but through a different mechanism.
Vigabatrin: An anticonvulsant that inhibits GABA transaminase, increasing GABA levels.
Uniqueness of Tiagabine-d6
Tiagabine-d6 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in mass spectrometry. The presence of deuterium atoms allows for precise quantification of tiagabine in biological samples, aiding in pharmacokinetic and pharmacodynamic studies .
Properties
IUPAC Name |
(3R)-1-[4,4-bis[3-(trideuteriomethyl)thiophen-2-yl]but-3-enyl]piperidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1/i1D3,2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKARLAABCGMCN-OUCKJYDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C([2H])([2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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